Fmoc-D-Lys(Dnp)-OH
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Description
“Fmoc-D-Lys(Dnp)-OH” is a derivative of the amino acid lysine, which has been modified for use in peptide synthesis1. The “Fmoc” group is a protective group used in solid-phase peptide synthesis, and “Dnp” is a dinitrophenyl group1.
Synthesis Analysis
The synthesis of “Fmoc-D-Lys(Dnp)-OH” involves the use of Fmoc solid-phase peptide synthesis methodology1. This method requires handles that attach the growing peptides to the polymeric support and can be cleaved under appropriate conditions, while maintaining intact the side-chain protecting groups1.
Molecular Structure Analysis
The molecular formula of “Fmoc-D-Lys(Dnp)-OH” is C34H31N4O9X, and its molecular weight is 639.632. The structure includes an aromatic portion, such as the Fmoc protecting group3.
Chemical Reactions Analysis
“Fmoc-D-Lys(Dnp)-OH” has the ability to self-assemble and gel in aqueous solution3. This gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences, such as van der Waals, hydrogen bonding, and π–π stacking3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-D-Lys(Dnp)-OH” are not explicitly mentioned in the retrieved papers. However, it’s known that peptide-based hydrogels, like those formed by “Fmoc-D-Lys(Dnp)-OH”, are soft materials formed by water-swollen networks3.
Safety And Hazards
The specific safety and hazards information for “Fmoc-D-Lys(Dnp)-OH” is not available in the retrieved papers. However, it’s always important to handle chemicals with care and follow appropriate safety protocols.
Future Directions
The future directions for “Fmoc-D-Lys(Dnp)-OH” are not explicitly mentioned in the retrieved papers. However, peptide-based hydrogels have potential applications in biological, biomedical, and biotechnological fields, such as drug delivery and diagnostic tools for imaging3.
Please note that this information is based on the available resources and there might be additional information in other scientific literature.
properties
IUPAC Name |
(2R)-6-(3,5-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O8/c32-26(33)25(11-5-6-12-28-17-13-18(30(35)36)15-19(14-17)31(37)38)29-27(34)39-16-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,13-15,24-25,28H,5-6,11-12,16H2,(H,29,34)(H,32,33)/t25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGITEQCSCXMRC-RUZDIDTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys(Dnp)-OH |
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